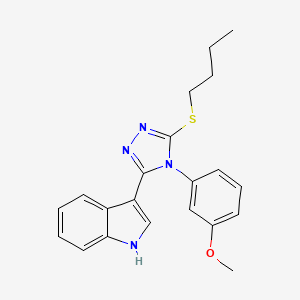

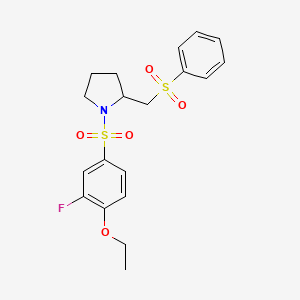

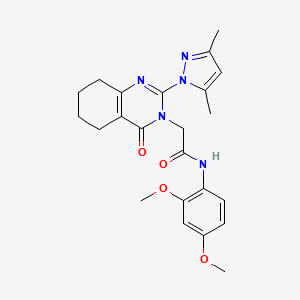

3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole, also known as BMT-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BMT-1 belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Aplicaciones Científicas De Investigación

Synthesis Techniques

The research around compounds similar to 3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole often focuses on their synthesis methods, aiming for high yield and efficiency. Studies have detailed the synthesis of various indole derivatives through multistep preparations under specific conditions, such as microwave irradiations, to enhance their antihistaminic, antithyroid, antitubercular, antifungal, and antibacterial activities (R. Singh, 2014). These processes emphasize the significance of innovative synthesis techniques in the development of biologically active compounds.

Bioactive Properties

The bioactive properties of indole derivatives, including their potential as drug candidates, are a significant area of research. These compounds are investigated for their biological activities, such as their antihistaminic, antithyroid, antitubercular, antifungal, and antibacterial effects. For example, the eco-friendly synthesis of indole derivatives under specific conditions demonstrates their varied biological activities (R. Singh, 2015). Such studies underline the therapeutic potential of these molecules in treating diverse conditions.

Molecular Docking Studies

Research also delves into the molecular docking studies of indole derivatives to evaluate their interaction with biological targets. This approach aids in understanding the mechanism of action at the molecular level, potentially leading to the discovery of new therapeutic agents. The synthesis and structural analysis of indole derivatives provide insights into their physical properties and interactions with specific enzymes or receptors, offering a foundation for drug development efforts (A. S. Hotsulia, 2019).

Electropolymerization and Material Science Applications

Beyond pharmacological applications, the electropolymerization of indole derivatives explores their use in creating new conducting materials. This research area focuses on the synthesis of polymer films with specific electroactive and physicochemical properties, highlighting the versatility of indole derivatives in material science (M. Mezlova et al., 2005).

Advanced Synthesis and Structural Characterization

Further studies on indole derivatives emphasize advanced synthesis techniques and detailed structural characterization to explore their potential applications. This includes the development of compounds with specific substituents, aiming to enhance their biological or material properties (K. Majumdar & S. Nath, 2011). Such research not only expands the knowledge base of indole chemistry but also opens up new avenues for the application of these compounds in various fields.

Propiedades

IUPAC Name |

3-[5-butylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c1-3-4-12-27-21-24-23-20(18-14-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(13-15)26-2/h5-11,13-14,22H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHAIHGUXTWMPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2942973.png)

![N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2942980.png)

![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2942990.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2942992.png)